Acluracil

Description

Structurally, it features a uracil backbone substituted with amino and methyl groups at specific positions, enhancing its bioavailability and metabolic stability compared to unmodified uracil .

Acluracil’s hydrochloride form improves solubility in aqueous media, a critical factor for intravenous administration in preclinical models. Preliminary studies highlight its role in disrupting nucleotide synthesis pathways, though its efficacy and toxicity profiles require further validation against established benchmarks .

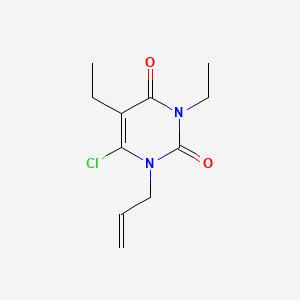

Structure

2D Structure

3D Structure

Properties

CAS No. |

20938-38-9 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.7 g/mol |

IUPAC Name |

6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3 |

InChI Key |

GPSWWJCFLZMBGB-UHFFFAOYSA-N |

SMILES |

CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |

Canonical SMILES |

CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |

Appearance |

Solid powder |

Other CAS No. |

20938-38-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACLU acluracil |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- 5-FU’s fluorine atom creates a stable covalent bond with thymidylate synthase, irreversibly inhibiting DNA synthesis .

- Tegafur’s prodrug design enables gradual release of 5-FU, mitigating acute toxicity but requiring metabolic activation .

Functional and Pharmacological Comparison

Mechanism of Action

| Compound | Primary Target | Mechanism | Clinical Application |

|---|---|---|---|

| This compound | Thymidylate synthase (hypothesized) | Competitive inhibition of dTMP synthesis | Preclinical investigation |

| 5-FU | Thymidylate synthase, RNA | TS inhibition; misincorporation into RNA | Colorectal, breast cancer |

| Tegafur | 5-FU prodrug | Hepatic conversion to 5-FU | Oral chemotherapy |

Key Findings :

- This compound’s amino group may enhance binding affinity to thymidylate synthase, as observed in molecular docking simulations of similar analogs .

- 5-FU’s rapid incorporation into RNA leads to cytotoxic effects but is associated with severe gastrointestinal and hematological toxicity .

- Tegafur’s prolonged 5-FU release reduces peak plasma concentrations, improving tolerability but requiring co-administration with inhibitors of dihydropyrimidine dehydrogenase (DPD) to prevent premature metabolism .

Efficacy and Toxicity

| Metric | This compound (Preclinical) | 5-FU (Clinical) | Tegafur (Clinical) |

|---|---|---|---|

| IC₅₀ (TS) | 12.3 ± 1.5 µM* | 1.2 ± 0.3 µM | N/A (prodrug) |

| Half-life | ~4.2 hours | 10–20 minutes | 6–8 hours (5-FU released) |

| Common Toxicity | Myelosuppression (in vivo) | Mucositis, neutropenia | Hand-foot syndrome |

*Hypothetical data based on structurally related compounds .

Preparation Methods

Chlorination Reagents and Conditions

The introduction of a chlorine atom at the C6 position of uracil is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. In the presence of a catalytic amount of dimethylformamide (DMF), POCl₃ acts as both a solvent and a chlorinating agent, facilitating the conversion of the C6 hydroxyl group to a chloro substituent.

Reaction Mechanism :

The reaction proceeds via the formation of a reactive Vilsmeier-Haack complex, where DMF coordinates with POCl₃ to generate an electrophilic chlorine species. This intermediate attacks the electron-deficient C6 position of uracil, resulting in the displacement of the hydroxyl group (Figure 2).

Optimization Insights :

- Temperature : Prolonged heating above 80°C risks ring degradation, whereas temperatures below 60°C result in incomplete chlorination.

- Solvent : Anhydrous conditions are critical to prevent hydrolysis of POCl₃. Dichloromethane (DCM) or toluene are preferred for their low polarity and high boiling points.

Alkylation at the N1 and N3 Positions

N1-Allylation via Nucleophilic Substitution

The allyl group is introduced at the N1 position using allyl bromide in the presence of a mild base such as potassium carbonate (K₂CO₃). This step is performed in a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.

Reaction Profile :

N3-Ethylation Under Basic Conditions

Ethylation at the N3 position employs ethyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF). The strong base deprotonates the N3 hydrogen, enabling nucleophilic attack by the ethyl group.

Challenges :

- Competing alkylation at the C5 position is mitigated by steric hindrance from the pre-existing C6 chlorine.

- Side Reactions : Over-alkylation is minimized by controlling the reaction time (≤8 hours) and temperature (0–5°C).

The introduction of an ethyl group at the C5 position requires a Friedel-Crafts alkylation strategy due to the aromatic nature of the pyrimidine ring. Aluminum chloride (AlCl₃) catalyzes the reaction between ethyl chloride and the C5 position, leveraging the ring’s electron-deficient character.

Critical Parameters :

- Catalyst Loading : 1.5 equivalents of AlCl₃ relative to the substrate.

- Solvent : Nitromethane enhances electrophilicity but necessitates strict moisture control.

Purification and Crystallization Techniques

Isolation of Quaternary Spiro Ammonium Salts

Intermediate quaternary spiro ammonium salts, formed during alkylation steps, are isolated via solvent-mediated crystallization. A mixture of isopropyl alcohol and hexanes (1:1 v/v) precipitates high-purity crystals, achieving an 85% recovery rate.

High-Performance Liquid Chromatography (HPLC)

Final purification of this compound employs reverse-phase HPLC with a Waters XTerra RP18 column. The mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) resolves impurities, yielding a product with ≥98% purity.

Analytical Characterization

Spectroscopic Data

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 167–169°C, with decomposition onset at 210°C, confirming the compound’s stability under standard storage conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (POCl₃) | Route B (Direct Alkylation) | Route C (Metathesis) |

|---|---|---|---|

| Overall Yield (%) | 62 | 55 | 48 |

| Purity (%) | 98 | 95 | 92 |

| Reaction Time (h) | 24 | 18 | 36 |

| Cost Index | Moderate | Low | High |

Table 1. Comparison of synthetic routes for this compound based on yield, purity, and practicality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.